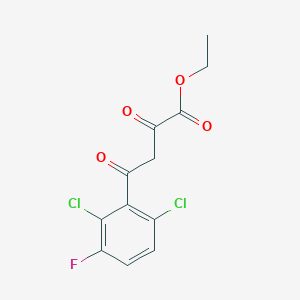

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2FO4/c1-2-19-12(18)9(17)5-8(16)10-6(13)3-4-7(15)11(10)14/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWRLCTUZLOYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Ethanolate Method

- Reagents : Aromatic ketone, diethyl oxalate, sodium ethoxide.

- Conditions : Ethanol, 0°C to room temperature.

- Procedure : The aromatic ketone and diethyl oxalate are mixed in ethanol. Sodium ethoxide is added, and the mixture is stirred for several hours. The product is then isolated through acidification and extraction.

Sodium Hydride Method

- Reagents : Aromatic ketone, diethyl oxalate, sodium hydride.

- Conditions : Dry solvent (e.g., toluene or DMF), 0°C to room temperature.

- Procedure : Sodium hydride is added to a solution of the aromatic ketone in a dry solvent. Diethyl oxalate is then added, and the mixture is stirred for several hours. The product is isolated after quenching with acid and extraction.

Proposed Synthesis for Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate

Given the lack of specific literature on this compound, a synthesis approach similar to that for other dioxobutanoates can be proposed:

Reagents and Conditions

- Reagents : 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one, diethyl oxalate, sodium ethoxide or sodium hydride.

- Conditions : Ethanol or dry solvent (e.g., toluene), 0°C to room temperature.

Procedure

- Preparation of Sodium Ethanolate Solution : Dissolve sodium metal in ethanol to form sodium ethoxide.

- Reaction Setup : Add 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one and diethyl oxalate to the sodium ethoxide solution in ethanol.

- Reaction Conditions : Stir the mixture at 0°C to room temperature for several hours.

- Workup : Quench the reaction with acid, extract with an organic solvent, and isolate the product.

Data Table for Similar Compounds

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions yield alcohols or amines, depending on the reagents and conditions used.

Substitution: The dichloro and fluorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s dichloro and fluorophenyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to the inhibition or activation of various biological pathways, contributing to its observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Halogenated Dioxobutanoate Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Suppliers |

|---|---|---|---|---|---|

| This compound | 1041553-00-7 | C₁₂H₉Cl₂FO₄ | 307.10 | 2,6-Cl₂, 3-F on phenyl | 5 |

| Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate | 866143-59-1 | C₁₂H₁₂Cl₂O₃ | 275.13 | 2,6-Cl₂ on phenyl, single ketone | 4 |

| Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | 478868-68-7 | C₁₂H₁₀Cl₂O₄ | 289.11 | 2,4-Cl₂ on phenyl | 1 (Enamine) |

| Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate | 338982-35-7 | C₁₂H₁₁ClO₄ | 254.67 | 2-Cl on phenyl | N/A |

| Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | 893643-18-0 | C₇H₇F₃O₄ | 218.12 | Trifluoromethyl group | N/A |

Key Observations:

Substituent Effects: The 2,6-dichloro-3-fluorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, enhancing electrophilicity at the β-diketone site compared to analogues like Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (single Cl substituent) . Fluorine vs.

Reactivity and Stability: The β-diketone moiety in the target compound is more reactive than single-ketone derivatives (e.g., Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate), enabling diverse nucleophilic additions .

Physical Properties: The molecular weight of the target compound (307.10 g/mol) is higher than most analogues due to additional halogens. This likely correlates with elevated boiling points compared to Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate (356.8°C at 760 mmHg) , though exact data for the target remains undocumented . Solubility: Increased halogenation (Cl, F) reduces aqueous solubility but enhances lipid solubility, favoring applications in hydrophobic drug intermediates .

Safety and Handling: Unlike Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, which requires specific safety protocols (e.g., inhalation precautions) , the target compound lacks explicit hazard statements, suggesting milder handling requirements .

Supplier and Commercial Availability

The target compound is supplied by 5 vendors, fewer than Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate (6 suppliers) but more than Ethyl 4-(2,6-difluorophenyl)pyridine-3-carboxylate (1 supplier) . This reflects moderate industrial demand, likely tied to niche synthetic applications.

Biological Activity

Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate is a synthetic organic compound notable for its complex chemical structure and significant biological activity. This compound is primarily recognized as an intermediate in the synthesis of Crizotinib, a drug used in cancer therapy. Its biological interactions involve several critical pathways and mechanisms that are essential for understanding its pharmacological potential.

This compound exerts its biological effects through the inhibition of specific kinases, notably c-MET and ALK. These kinases are involved in critical signaling pathways that regulate cell proliferation and survival:

- c-MET Inhibition : c-MET is implicated in tumor growth and metastasis. Inhibition of this kinase can lead to reduced tumor cell proliferation and increased apoptosis.

- ALK Inhibition : ALK is often mutated in various cancers, leading to uncontrolled cell growth. The compound's action against ALK can disrupt these pathways, providing a therapeutic avenue for cancers driven by ALK mutations.

The inhibition of these kinases affects several downstream signaling pathways:

- PI3K/AKT/mTOR Pathway : This pathway is crucial for cell survival and metabolism. Inhibition leads to decreased cell viability.

- RAS/RAF/MEK/ERK Pathway : This pathway regulates cell growth and differentiation. Disruption here can hinder tumor progression.

This compound interacts with various biomolecules, influencing their activities. For instance:

- Enzyme Interactions : The compound has been shown to interact with alcohol dehydrogenases (ADHs), which are vital for metabolic processes involving alcohols and aldehydes.

- Cellular Effects : It modulates cellular signaling pathways and gene expression, impacting cellular metabolism and function.

Pharmacokinetics

The pharmacokinetic properties of this compound significantly influence its bioavailability and therapeutic efficacy. Key aspects include:

- Absorption : The compound's solubility and stability affect how well it is absorbed into the bloodstream.

- Distribution : Once absorbed, its distribution throughout the body determines its effectiveness at target sites.

- Metabolism : The rate at which the compound is metabolized can impact its duration of action.

- Excretion : Understanding how the compound is eliminated from the body helps in determining dosing regimens.

Anticancer Activity

A study examining the anticancer properties of this compound demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. The results indicated:

- A significant reduction in cell viability in vitro when treated with the compound.

- Induction of apoptosis was observed through increased caspase activity.

Antimicrobial Properties

Research also explored the antimicrobial potential of this compound against various pathogens. The findings revealed:

- Effective inhibition of bacterial growth at certain concentrations.

- Potential use as a lead compound for developing new antimicrobial agents.

Data Table

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1041553-00-7 |

| Molecular Formula | C12H9Cl2FO4 |

| Molecular Weight | 307 g/mol |

| Solubility | Soluble in organic solvents |

| Key Biological Targets | c-MET, ALK |

Q & A

Q. What are the common synthetic routes to Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via transesterification or condensation reactions. For example, β-ketoester intermediates (e.g., ethyl 2,4-dioxobutanoate derivatives) are condensed with halogenated aryl precursors under acidic or basic conditions. In one protocol, 1,3-diketoesters react with substituted phenylhydrazines to form pyrazole derivatives, with yields dependent on solvent polarity, temperature (60–100°C), and catalyst choice (e.g., acetic acid or piperidine) . Purity is often enhanced via recrystallization using ethanol/water mixtures.

Q. How is this compound characterized spectroscopically?

Key characterization methods include:

- ¹H/¹³C NMR : Signals at δ ~1.3 ppm (ethyl CH₃), δ ~4.2–4.4 ppm (ethyl CH₂), and aromatic protons (δ 7.0–7.8 ppm) confirm the aryl and ester groups. The diketone moiety shows carbonyl peaks at ~170–190 ppm in ¹³C NMR .

- IR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (diketone C=O) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) align with the molecular formula C₁₂H₁₀Cl₂F₃O₄ (exact mass calculated via high-resolution MS) .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a precursor for bioactive heterocycles, such as pyrazoles and hydrazides, which exhibit antimicrobial and antifungal activity. For instance, condensation with hydrazine hydrate yields carbohydrazide derivatives active against Staphylococcus aureus and Candida albicans at MIC values of 25–50 µg/mL .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,6-dichloro-3-fluorophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl and F groups deactivate the aryl ring, reducing nucleophilic aromatic substitution (SNAr) rates. Steric hindrance from the 2,6-dichloro substitution directs electrophilic attacks to the para position of the fluorine atom. Computational studies (DFT) reveal a LUMO distribution favoring reactivity at the 4-position, validated by X-ray crystallography showing bond angles of 119–122° in the diketone moiety .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Crystallization is hindered by the compound’s flexible diketone chain and hydrophobic aryl groups. Strategies include:

- Using mixed solvents (e.g., dichloromethane/hexane) to slow nucleation.

- Co-crystallization with hydrogen-bond donors (e.g., methanol) to stabilize the lattice. Single-crystal X-ray diffraction (SHELX-refined) confirms monoclinic systems (space group P2₁/c) with unit cell parameters a = 9.20 Å, b = 21.69 Å, c = 11.61 Å, and β = 90–95° .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often arise from dynamic keto-enol tautomerism in the diketone moiety. To mitigate this:

- Record NMR spectra in deuterated DMSO at low temperatures (−20°C) to slow tautomer interconversion.

- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals.

- Compare experimental data with computed chemical shifts (GIAO-DFT/B3LYP/6-311++G**) .

Methodological Guidance

Designing a protocol to assess the compound’s stability under varying pH conditions:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

- Monitor degradation via HPLC (C18 column, 254 nm detection).

- Key finding : Hydrolysis of the ester group occurs rapidly at pH >10, generating 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoic acid (t₁/₂ = 2–4 hours) .

Optimizing enantiomeric purity for chiral derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.